molecular formula C8H14O2 B13963146 3-Heptenoic acid, methyl ester CAS No. 50652-83-0

3-Heptenoic acid, methyl ester

Cat. No.: B13963146
CAS No.: 50652-83-0
M. Wt: 142.20 g/mol
InChI Key: MELNJTLUIHVCHX-UHFFFAOYSA-N
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Description

3-Heptenoic acid, methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-heptenoic acid and methanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also known by other names such as methyl 3-heptenoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters, including 3-heptenoic acid, methyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-heptenoic acid chloride reacts with methanol to form this compound. The reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently .

Industrial Production Methods

Industrial production of esters often involves the esterification of carboxylic acids with alcohols in the presence of a strong acid catalyst. For this compound, the process involves heating 3-heptenoic acid with methanol in the presence of sulfuric acid or another strong acid catalyst. The reaction is reversible, so an excess of methanol is used to drive the reaction to completion .

Mechanism of Action

The mechanism of action of 3-heptenoic acid, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-heptenoic acid and methanol, which can then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the position of its double bond, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .

Properties

IUPAC Name

methyl hept-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELNJTLUIHVCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339136
Record name 3-Heptenoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50652-83-0
Record name 3-Heptenoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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